

"Tris(4-methoxy-3,5-dimethylphenyl)phosphine safety and handling"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Tris(4-methoxy-3,5-dimethylphenyl)phosphine</i>
Cat. No.:	B049063

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**

This guide provides comprehensive safety and handling protocols for **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**, a sophisticated phosphine ligand integral to modern catalytic cross-coupling reactions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested methodologies to ensure both personal safety and experimental integrity.

Compound Profile and Inherent Risks

Tris(4-methoxy-3,5-dimethylphenyl)phosphine (CAS No. 121898-64-4) is a crystalline solid, appearing as a white to off-white powder. It is a member of the Buchwald phosphine ligands, a class of electron-rich, sterically hindered phosphines that are highly effective in facilitating a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

The efficacy of this ligand stems from the electronic properties of the trivalent phosphorus atom (P(III)). This electron-rich center is also its primary vulnerability. The lone pair of electrons on the phosphorus atom, crucial for its catalytic activity, is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide (P(V))[1]. This oxidation is irreversible and renders the ligand inactive, leading to catalyst deactivation, failed reactions, and inconsistent

results[1]. Therefore, while not pyrophoric, its air-sensitive nature necessitates specific handling techniques to preserve its chemical integrity.

GHS Hazard Identification and Classification

A thorough risk assessment begins with understanding the compound's inherent hazards as defined by the Globally Harmonized System (GHS). **Tris(4-methoxy-3,5-dimethylphenyl)phosphine** is classified as follows:

Hazard Class	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation[2][3]
Hazardous to the Aquatic Environment (Long-term)	Category 4	H413: May cause long lasting harmful effects to aquatic life[2]

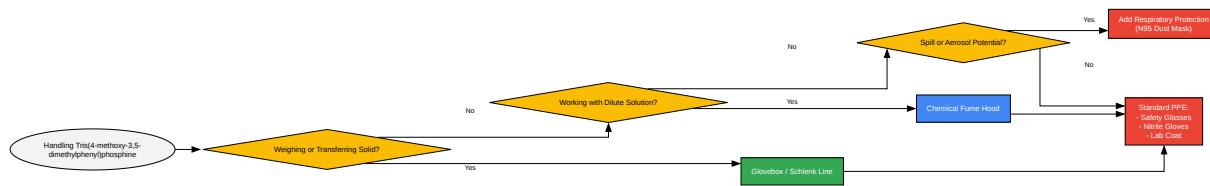
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact[4]. Ingestion is also a potential route of exposure, although less common in a controlled laboratory setting[3].

Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of solid **Tris(4-methoxy-3,5-dimethylphenyl)phosphine** should be conducted in a well-ventilated area. A certified chemical fume hood is the minimum requirement to prevent inhalation of airborne dust particles. For operations requiring the transfer of the solid,


a glovebox or the use of Schlenk line techniques is strongly recommended to mitigate both inhalation risks and atmospheric exposure that could degrade the compound[1][5].

Personal Protective Equipment: A Non-Negotiable Barrier

The selection of PPE must directly address the identified hazards:

- Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in conjunction with safety glasses when there is a risk of splashing or significant dust generation.
- Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn when handling the compound or its solutions. Gloves should be inspected for any signs of degradation or perforation before each use. A lab coat is required to protect street clothing and skin from accidental contact.
- Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary to prevent respiratory tract irritation[6].

The following diagram illustrates the decision-making process for selecting the appropriate level of control.

[Click to download full resolution via product page](#)

Caption: Decision workflow for engineering controls and PPE.

Handling and Storage Protocols

The dual concerns of chemical reactivity (air sensitivity) and toxicity dictate the following protocols.

Storage

Store **Tris(4-methoxy-3,5-dimethylphenyl)phosphine** in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[2][3]. To ensure its integrity, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon). If a glovebox is not available for storage, the container should be purged with an inert gas after each use and sealed with electrical tape or Parafilm® to ensure a positive pressure of the inert gas[1].

Weighing and Transferring the Solid Reagent

The preferred method for handling this air-sensitive solid is within a glovebox[5].

Protocol 1: Weighing and Transferring in a Glovebox

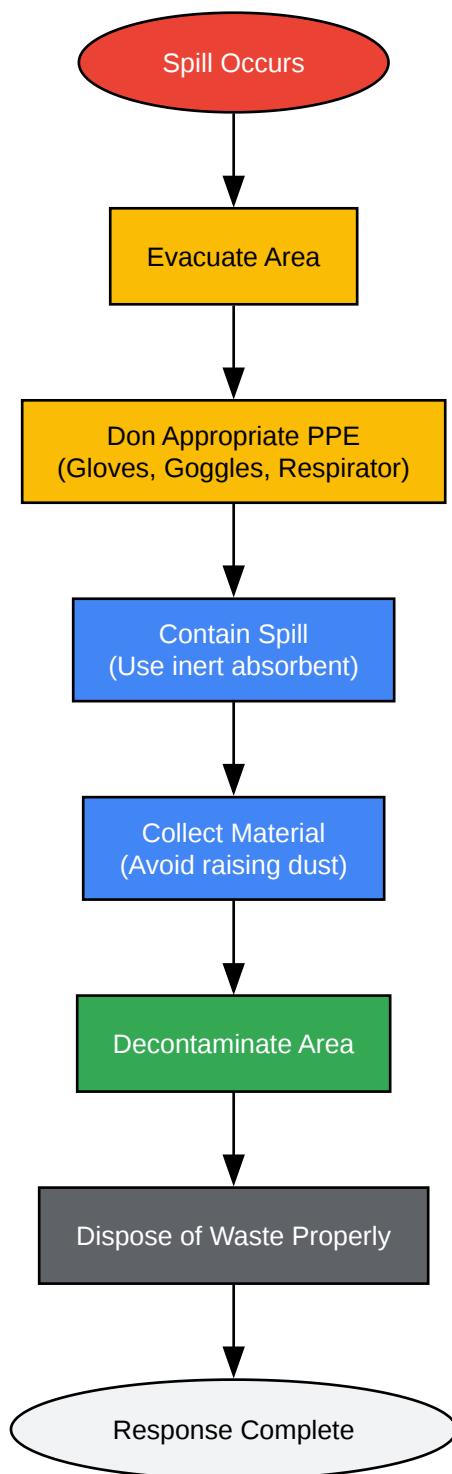
- Preparation: Ensure the glovebox atmosphere is dry and has low oxygen content (<1 ppm is ideal). Bring all necessary equipment (spatulas, weigh boats, vials, and a tared reaction flask) into the glovebox antechamber.
- Inerting: Cycle the antechamber with the inert gas at least three times before transferring items into the main chamber.
- Weighing: Inside the glovebox, carefully weigh the desired amount of the phosphine onto a weigh boat.
- Transfer: Transfer the weighed solid directly into the reaction flask.
- Sealing: Seal the reaction flask with a septum or glass stopper before removing it from the glovebox.

If a glovebox is unavailable, a Schlenk line can be used, though this requires more technical skill and carries a higher risk of atmospheric exposure. The key is to minimize the time the solid is exposed to air. A "ghetto-glove box" approach, such as using a large bag filled with an inert gas, can also be employed for quick transfers^[7].

Emergency Procedures

Prompt and correct response to an exposure or spill is critical.

First Aid Measures


- Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist^{[2][3]}.
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists^{[2][3]}.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention^{[2][3]}.

- Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][3].

Spill and Leak Response

- Evacuate: Evacuate non-essential personnel from the spill area.
- Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
- Contain: Wearing appropriate PPE, including respiratory protection, cover the spill with a dry, inert material such as sand or vermiculite.
- Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust[6].
- Decontaminate: Clean the spill area thoroughly with a damp cloth or sponge.
- Dispose: Dispose of the waste material in accordance with local, state, and federal regulations[3].

The following diagram outlines the emergency response workflow.

[Click to download full resolution via product page](#)

Caption: Step-by-step spill response procedure.

Physical and Chemical Properties

Understanding the physical properties of a compound is crucial for its safe handling and use in experiments.

Property	Value	Source
CAS Number	121898-64-4	[2]
Molecular Formula	C ₂₇ H ₃₃ O ₃ P	[8]
Molecular Weight	436.52 g/mol	[8]
Appearance	White to off-white powder/crystals	[8]
Melting Point	174-179 °C	[8]
Solubility	Insoluble in water	[9]
Stability	Stable under recommended storage conditions. Air-sensitive.	[2] [9]
Incompatibilities	Strong oxidizing agents	[2] [3]
Hazardous Decomposition Products	Carbon oxides, Oxides of phosphorus	[2]

Conclusion

Tris(4-methoxy-3,5-dimethylphenyl)phosphine is a powerful tool in the synthetic chemist's arsenal. However, its utility is matched by its potential hazards. Adherence to the protocols outlined in this guide—grounded in a thorough understanding of the compound's reactivity and toxicity—is essential for ensuring a safe laboratory environment and the successful execution of chemical transformations. Always consult the most current Safety Data Sheet (SDS) before use and perform a thorough risk assessment for your specific experimental conditions.

References

- PubChem.Phosphine, tris(4-methoxyphenyl)-.
- Aspira Chemical. **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**, 98%. [\[Link\]](#)
- PubChem.Phosphine, tris(3,5-dimethylphenyl)-.

- Cole-Parmer.Material Safety Data Sheet - Tris(3,5-dimethylphenyl)phosphine.[[Link](#)]
- PubChem.Tris(4-methoxyphenyl)phosphine oxide.
- Reddit.how to deal with an air sensitive solid? : r/chemistry. (2015-11-17). [[Link](#)]
- PMC.Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. (2023-07-14). [[Link](#)]
- Agilent.Organophosphorus Pesticide Standard (1X1 mL)
- Wikipedia.
- NCBI Bookshelf.
- NIST.Phosphine, tris(4-methoxyphenyl)-. NIST Chemistry WebBook. [[Link](#)]
- ResearchGate.Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.[[Link](#)]
- Thermo Scientific Alfa Aesar.Tris(4-methoxyphenyl)phosphine, 98% 5 g.[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. reddit.com [reddit.com]
- 8. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. Tris(4-methoxyphenyl)phosphine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- To cite this document: BenchChem. ["Tris(4-methoxy-3,5-dimethylphenyl)phosphine safety and handling"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049063#tris-4-methoxy-3-5-dimethylphenyl-phosphine-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com